molecular formula C18H26O3 B1325822 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951893-59-7

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1325822
CAS No.: 951893-59-7
M. Wt: 290.4 g/mol
InChI Key: SDDPMXPDNVFBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the alkylation of a suitable precursor with tert-butyl and dimethyl groups. One common method involves the use of tert-butyl esters, which are introduced into the molecule through a series of reactions under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl and dimethyl-substituted phenyl derivatives, such as:

  • 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
  • 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
  • 4-(4-Tert-butyl-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid

Uniqueness

What sets 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid apart is the specific arrangement of the tert-butyl and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-11-8-13(9-12(2)15(11)17(3,4)5)14(19)10-18(6,7)16(20)21/h8-9H,10H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDPMXPDNVFBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.